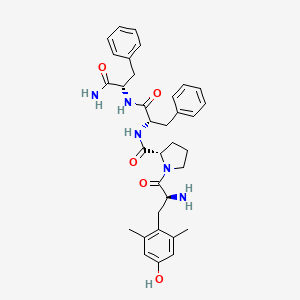

Dmt-Pro-Phe-Phe-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

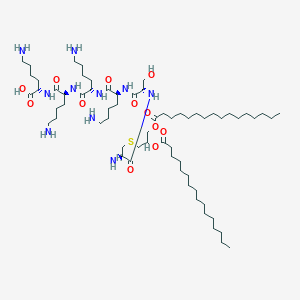

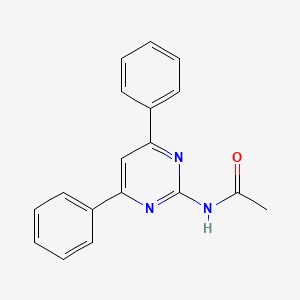

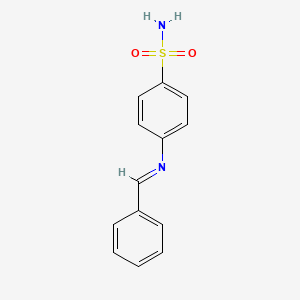

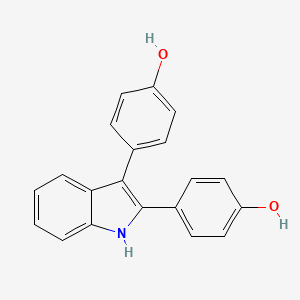

Dmt-Pro-Phe-Phe-NH2: is a synthetic peptide analog of endomorphin-2, which is a naturally occurring peptide with potent and selective agonist activity at the μ-opioid receptor. The compound is characterized by the presence of 2’,6’-dimethyltyrosine (Dmt) at the N-terminus, which enhances its affinity and stability compared to the natural peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dmt-Pro-Phe-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin support. Sequential addition of protected amino acids (Phe, Pro, and Dmt) follows, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Dmt-Pro-Phe-Phe-NH2 undergoes various chemical reactions, including:

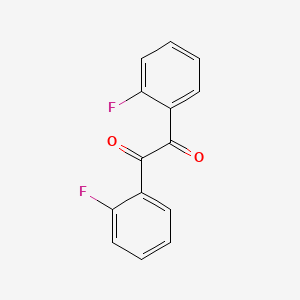

Oxidation: The phenolic hydroxyl group of Dmt can be oxidized to form quinone derivatives.

Reduction: The peptide can undergo reduction reactions, particularly at the disulfide bonds if present.

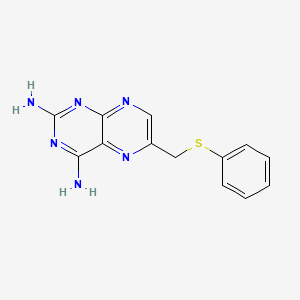

Substitution: The aromatic rings of Dmt and Phe can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).

Substitution: Electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2) in the presence of Lewis acids.

Major Products:

Oxidation: Quinone derivatives of Dmt.

Reduction: Reduced forms of the peptide with intact amino acid residues.

Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry: Dmt-Pro-Phe-Phe-NH2 is used as a model compound in the study of peptide synthesis, stability, and receptor binding affinity. It serves as a reference for developing new opioid receptor ligands with improved pharmacological properties .

Biology: In biological research, this compound is employed to investigate the mechanisms of opioid receptor activation and signal transduction. It is also used in studies exploring the role of endomorphins in pain modulation and analgesia .

Medicine: The compound has potential therapeutic applications in pain management due to its high affinity for μ-opioid receptors. It is being explored as a lead compound for developing new analgesics with reduced side effects and tolerance .

Industry: In the pharmaceutical industry, this compound is utilized in the development of peptide-based drugs. Its stability and receptor selectivity make it a valuable candidate for further drug development .

Mechanism of Action

Dmt-Pro-Phe-Phe-NH2 exerts its effects by binding to μ-opioid receptors, which are G-protein-coupled receptors (GPCRs) involved in pain perception and modulation. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and pain relief .

Comparison with Similar Compounds

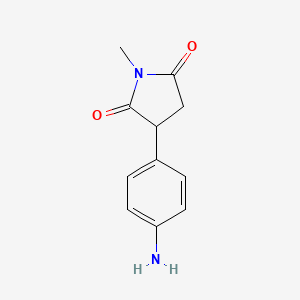

Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2): The natural peptide with lower stability and affinity compared to Dmt-Pro-Phe-Phe-NH2.

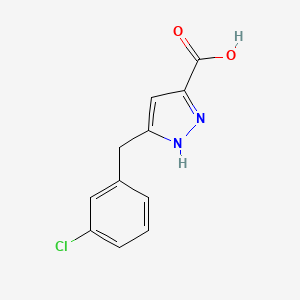

[Dmt1]endomorphin-2: A similar analog with Dmt at the N-terminus, exhibiting high affinity for μ-opioid receptors.

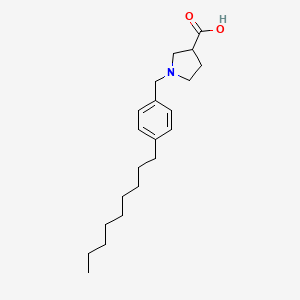

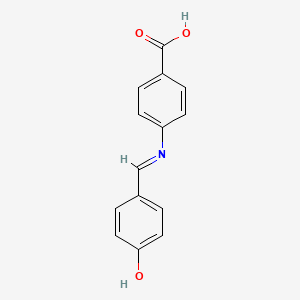

Dmt-D-Arg-Phe-Lys-NH2: Another synthetic analog with potent μ-opioid receptor agonist activity.

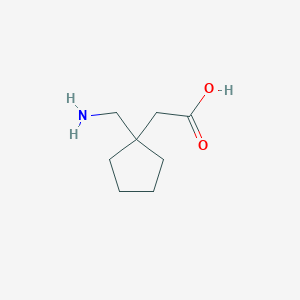

Uniqueness: this compound is unique due to the presence of 2’,6’-dimethyltyrosine, which enhances its chemical stability and receptor binding affinity. This modification results in a compound with superior pharmacological properties compared to its natural and synthetic counterparts .

Properties

CAS No. |

596792-36-8 |

|---|---|

Molecular Formula |

C34H41N5O5 |

Molecular Weight |

599.7 g/mol |

IUPAC Name |

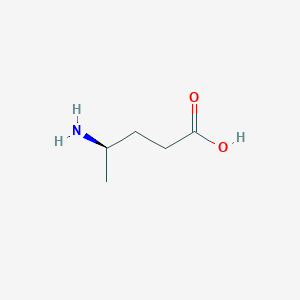

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H41N5O5/c1-21-16-25(40)17-22(2)26(21)20-27(35)34(44)39-15-9-14-30(39)33(43)38-29(19-24-12-7-4-8-13-24)32(42)37-28(31(36)41)18-23-10-5-3-6-11-23/h3-8,10-13,16-17,27-30,40H,9,14-15,18-20,35H2,1-2H3,(H2,36,41)(H,37,42)(H,38,43)/t27-,28-,29-,30-/m0/s1 |

InChI Key |

PJAMNQXPYIKTPE-KRCBVYEFSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N)C)O |

sequence |

XPFF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.